2-Boc-amino-6-chloro-nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQPHEBAPHGVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Boc Amino 6 Chloro Nicotinic Acid
Established Synthetic Pathways and Precursors
The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically begins with the formation of its parent compound, 2-amino-6-chloronicotinic acid, which is subsequently protected. The primary precursor is often 2-amino-6-hydroxynicotinic acid, which undergoes chlorination. Two common reagents for this transformation are thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
A prevalent laboratory-scale method involves the chlorination of 2-amino-6-hydroxynicotinic acid with thionyl chloride, often in a solvent like tetrahydrofuran (B95107) (THF) at controlled, low temperatures (0–5°C) to prevent side reactions. An alternative, particularly for larger-scale production, uses the more cost-effective and highly reactive phosphorus oxychloride (POCl₃) under reflux conditions, typically at temperatures between 80–100°C for several hours.
Another established route involves the selective dechlorination of a polychlorinated precursor. For instance, a method adaptable for this synthesis starts with the chlorination of citrazinic acid (2,6-dihydroxyisonicotinic acid) to yield 2,6-dichloronicotinic acid. Subsequently, a regioselective ammonolysis is performed, where the chlorine atom at the 2-position is selectively replaced by an amino group, leaving the desired 6-chloro substituent intact.
Once 2-amino-6-chloronicotinic acid is obtained, the final step is the protection of the amino group with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent to yield the title compound.
Table 1: Comparison of Established Chlorination Methods for Nicotinic Acid Precursors
| Feature | Thionyl Chloride (SOCl₂) Method | Phosphorus Oxychloride (POCl₃) Method |
|---|---|---|
| Precursor | 2-amino-6-hydroxynicotinic acid | 2-amino-6-hydroxynicotinic acid |
| Typical Reagent Ratio | 1.5:1 (SOCl₂ to substrate) | 3:1 (POCl₃ to substrate) |
| Temperature | 0–5°C | 80–100°C (Reflux) |
| Solvent | Tetrahydrofuran (THF) | Often used neat or with a high-boiling solvent |
| Typical Yields | 65–80% | Generally high but can vary |
| Key Advantages | Milder conditions, good for smaller scale | Cost-effective, high reactivity for large scale |
| Potential Issues | Potential for over-chlorination if not controlled | Harsh conditions, potential for impurities |
Emerging and Sustainable Synthesis Approaches
The drive towards more efficient, safer, and environmentally benign chemical manufacturing has spurred research into advanced synthetic methodologies. These emerging approaches aim to overcome the limitations of traditional pathways, such as harsh reaction conditions and the generation of hazardous waste.
Asymmetric Synthesis Strategies
While specific literature detailing the asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric synthesis are highly relevant for creating chiral derivatives from this scaffold. Asymmetric synthesis is crucial in medicinal chemistry for producing enantiomerically pure compounds. Strategies could involve the use of chiral catalysts or auxiliaries to introduce stereocenters in subsequent modifications of the nicotinic acid ring or its side chains. For example, asymmetric hydrogenation or alkylation of derivatives of this compound could be explored to create complex, single-enantiomer products.
Enzyme-Catalyzed Synthesis
Enzyme-catalyzed synthesis represents a significant advancement in green chemistry. Enzymes operate under mild conditions (temperature and pH) and exhibit high specificity, which can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. acs.org For the synthesis of this compound, hydrolases could potentially be used for selective esterification or hydrolysis steps. While specific enzymes for this molecule are not yet established, the use of transaminases for the introduction of the amino group onto a keto-acid precursor could be a potential biocatalytic route, offering a green alternative to traditional amination methods.
Photochemical Synthesis Techniques
Photochemical reactions, which use light to induce chemical transformations, offer unique pathways for constructing complex molecular architectures. A notable application is the [2+2] photocycloaddition, which can be used to create strained ring systems. rsc.org While direct photochemical synthesis of the core this compound is not a standard approach, photochemical methods could be employed to build upon this scaffold. For instance, UV irradiation could facilitate cycloadditions or rearrangements in derivatives of the compound, enabling access to novel chemical space. rsc.org
Continuous Flow Chemistry Applications
Continuous flow chemistry is a modern production technology that offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters. This technology could be applied to the synthesis of this compound by "telescoping" multiple reaction steps—such as chlorination and Boc-protection—into a single, continuous process, thereby avoiding the isolation and purification of intermediates. nih.gov This approach not only increases efficiency but also minimizes operator exposure to hazardous reagents.
Green Chemistry Principles in Synthesis
The synthesis of this compound can be significantly improved by applying the 12 Principles of Green Chemistry. acs.orgsigmaaldrich.comnih.gov The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.
Key applications include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. sigmaaldrich.comnih.gov This can be achieved by optimizing reactions to achieve high yields and selectivity.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Processes with high atom economy, like addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts.
Less Hazardous Chemical Syntheses: This principle encourages the use of safer reagents. For example, replacing hazardous solvents and reagents like POCl₃ with greener alternatives is a key objective. sigmaaldrich.com Recent methods for synthesizing related chloronicotinic acids have focused on using oxidants like ozone or oxygen with a catalyst, which are less polluting than traditional heavy-metal oxidants. google.comgoogle.com
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.orgsigmaaldrich.com As mentioned, enzyme-catalyzed approaches can often circumvent the need for protecting groups like Boc due to their high specificity. acs.org
Table 2: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| 1. Prevention | Optimizing reaction conditions to maximize yield and minimize byproduct formation. sigmaaldrich.com |
| 2. Atom Economy | Utilizing addition reactions where possible to maximize incorporation of reactant atoms into the product. acs.org |
| 3. Less Hazardous Synthesis | Replacing traditional chlorinating agents like POCl₃ with greener alternatives; using ozone or oxygen as clean oxidants for precursor synthesis. google.comgoogle.com |
| 5. Safer Solvents & Auxiliaries | Using water as a solvent where feasible or replacing hazardous organic solvents with greener alternatives. sigmaaldrich.com |
| 8. Reduce Derivatives | Employing enzyme-catalyzed reactions that can selectively react at one functional group, avoiding the need for Boc protection/deprotection steps. acs.org |
| 9. Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.orgsigmaaldrich.com |
Specialized Reaction Conditions for Synthesis
The chemical reactivity of the pyridine (B92270) ring, influenced by the presence of both electron-withdrawing (chloro) and electron-donating (Boc-amino) groups, necessitates carefully controlled reaction conditions to achieve regioselectivity and prevent unwanted side reactions.
Ultra-Low Temperature Reactions
Ultra-low temperatures are crucial for controlling reactions that involve highly reactive intermediates, such as organolithium species. In the synthesis of substituted pyridines, lithiation at temperatures as low as -78°C is common to direct the deprotonation to a specific position and prevent side reactions like nucleophilic addition or decomposition. researchgate.net For instance, the lithiation of 2-chloropyridine (B119429) can be regioselectively controlled at the C-6 position by using a combination of n-butyllithium and lithium di-tert-butylamide at low temperatures, a strategy that could be adapted for the synthesis of this compound precursors. researchgate.net The use of cryogenic conditions helps to stabilize the lithium intermediate, allowing for subsequent reactions with electrophiles to introduce the carboxylic acid functionality or its precursor.
Anhydrous and Anaerobic Reaction Environments
The use of highly reactive reagents such as lithium and Grignard reagents mandates strict anhydrous (water-free) and anaerobic (oxygen-free) conditions. These organometallic compounds are extremely sensitive to moisture and oxygen, which can lead to their rapid decomposition and significantly reduce the yield of the desired product. Reactions are typically carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for the formation and reaction of these organometallic species. researchgate.net The presence of water would lead to the protonation of the organometallic reagent, while oxygen can cause oxidative degradation.
High-Pressure Reaction Methodologies (e.g., Hydrogenation, Ammoniation, Carbonylation)
High-pressure conditions can be employed to facilitate certain transformations in the synthesis of nicotinic acid derivatives.
Hydrogenation: While not directly applicable to the final product due to the presence of the chloro group, catalytic hydrogenation under pressure is a common method for reducing nitro groups or other reducible functionalities on the pyridine ring in synthetic precursors.
Ammoniation: The direct amination of chloropyridines can be challenging and may require high temperatures and pressures. Palladium-catalyzed amination reactions often provide a more efficient and milder alternative. wiley.com However, for certain substrates, high-pressure amination in an autoclave remains a viable, albeit less common, synthetic route.
Carbonylation: Palladium-catalyzed carbonylation of chloropyridines under atmospheric or elevated pressure of carbon monoxide is a powerful method for introducing a carboxylic acid or ester group. semanticscholar.orgnih.gov This reaction is highly relevant for the synthesis of nicotinic acid derivatives from their corresponding chloro-substituted precursors. For example, 2,5-dichloropyridine (B42133) can be selectively carbonylated to produce the corresponding pyridine carboxylate. semanticscholar.org
Role of Specific Reagents in Synthetic Routes
The choice of reagents is critical in directing the outcome of the synthesis of this compound. Organometallic reagents and diazotization reactions play pivotal roles in the functionalization of the pyridine ring.
Lithium and Grignard Reagent Mediated Synthesis
Lithium reagents, such as n-butyllithium, are powerful bases used for the regioselective deprotonation (lithiation) of the pyridine ring, often at low temperatures. researchgate.net This creates a nucleophilic carbon center that can react with various electrophiles. For the synthesis of this compound, a potential strategy involves the lithiation of a suitable Boc-protected 2-amino-6-chloropyridine (B103851) derivative, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
Grignard reagents (RMgX) are another class of important organometallic compounds. While they are generally less reactive than organolithium compounds, they are highly effective nucleophiles. A plausible synthetic route could involve the preparation of a Grignard reagent from a brominated precursor, followed by reaction with an appropriate electrophile. For instance, a Grignard reagent could be formed from a dibromopyridine derivative, which is then selectively reacted to introduce the desired functionalities. It is important to note that Grignard reagents react with carboxylic acids in an acid-base manner, so the carboxylic acid group is typically introduced in the final step or is protected during the reaction sequence.
| Reagent Type | General Application in Pyridine Synthesis | Potential Role in Synthesizing this compound |
| Lithium Reagents | Regioselective deprotonation (lithiation) to create a nucleophilic center. | Lithiation of a Boc-protected 2-amino-6-chloropyridine followed by reaction with CO2. |
| Grignard Reagents | Formation of carbon-carbon bonds via nucleophilic addition or substitution. | Reaction of a pyridine-based Grignard reagent with an electrophile to build the carbon skeleton. |
Diazotization Reactions in Synthesis
Diazotization reactions are a cornerstone of aromatic chemistry for converting primary aromatic amines into diazonium salts, which are versatile intermediates. In the context of pyridine chemistry, the diazotization of an aminopyridine can be followed by a Sandmeyer or related reaction to introduce a halogen, such as chlorine. nih.gov
A potential synthetic pathway to this compound could start from a diaminopyridine derivative. One amino group could be selectively protected with a Boc group. The remaining free amino group could then undergo diazotization in the presence of a chloride source (e.g., copper(I) chloride in hydrochloric acid) to install the chloro substituent at the 6-position. The carboxylic acid functionality could be introduced either before or after this diazotization sequence. The diazotization of aminopyridines can be sensitive to reaction conditions, and careful control of temperature and acidity is necessary to obtain good yields. belnauka.by
| Reaction | Description | Application in Synthesis |
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt using nitrous acid. | Formation of a diazonium salt from an aminopyridine precursor. |
| Sandmeyer Reaction | Reaction of a diazonium salt with a copper(I) halide to introduce a halogen. | Introduction of the chloro group at the 6-position of the nicotinic acid ring. |
Fluorination Strategies in Derivative Synthesis
The introduction of fluorine atoms into the molecular structure of this compound derivatives can significantly alter their physicochemical and biological properties. Various fluorination strategies have been developed to create novel analogs, with methods ranging from nucleophilic substitution to the incorporation of fluorine-containing building blocks.
One prominent strategy involves the nucleophilic substitution of a leaving group on the pyridine ring with a fluoride (B91410) source. For instance, the chlorine atom at the 6-position can be displaced by fluoride under specific conditions. Research into the synthesis of related fluorinated pyridines has shown that such reactions can be challenging, sometimes requiring harsh conditions like high temperatures and specialized solvents to achieve moderate yields. researchgate.net A more promising approach involves the use of positively charged leaving groups, such as trimethylammonium, which can facilitate fluorination under milder conditions. researchgate.net
Another effective method is the synthesis of the fluorinated pyridine ring from acyclic, fluorinated precursors. This de novo synthesis allows for the precise placement of fluorine or trifluoromethyl groups. For example, novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been successfully developed by constructing the pyridine ring from simple fluorinated building blocks. nih.govacs.org This often involves condensation reactions followed by aromatization with ammonia. acs.org Such strategies are particularly valuable for producing derivatives that are not easily accessible through direct fluorination of the pre-formed pyridine ring.
Radiolabeling with fluorine-18 (B77423) ([¹⁸F]) is another critical area of fluorination, particularly for the development of positron emission tomography (PET) imaging agents. One-step synthesis of [¹⁸F]-labeled nicotinic acid derivatives has been achieved by reacting ammonium (B1175870) precursors with [¹⁸F]KF under mild conditions. mdpi.com A "fluorination on the Sep-Pak" method has also been developed for rapid and automated synthesis, enhancing the efficiency and accessibility of these radiolabeled compounds for research and clinical applications. mdpi.com
Detailed research findings on the synthesis of various fluorinated nicotinic acid derivatives are summarized in the table below.
Table 1: Research Findings on the Synthesis of Fluorinated Nicotinic Acid Derivatives
| Derivative | Synthetic Strategy | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)nicotinic acid | Vinylogous Vilsmeier reaction followed by aromatization | β-ketoester, aldehyde, ammonia | Moderate to good | acs.org |
| 2-(Trifluoromethyl)nicotinic acid | Aldol (B89426) condensation of enolacetates | Enolacetate of β-ketoester, aldehyde, acetic anhydride | 83% | acs.org |
| 6-[¹⁸F]Fluoronicotinic acid N-hydroxysuccinimide ester | Nucleophilic substitution on an ammonium precursor | [¹⁸F]KF/K₂CO₃/K₂₂₂, room temp or 40 °C | Low | mdpi.com |
| 6-[¹⁸F]FPy-T140 | "Fluorination on the Sep-Pak" method | [¹⁸F]fluoride, trimethylaminium precursor, Oasis MCX Plus cartridge | 6-17% (decay-corrected) | mdpi.com |
| 2-Fluoropyridine | Nucleophilic substitution of chlorine | KF, dimethylsulfone, 200 °C, 21 days | ~50% | researchgate.net |
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires meticulous process optimization. The primary goals are to enhance yield, ensure purity, improve safety, reduce costs, and simplify operations.
A key area for optimization is the choice of reagents and reaction conditions. For instance, in the synthesis of related 2-(trifluoromethyl)nicotinic acid derivatives, an alternative to the vinylogous Vilsmeier reaction, which uses strongly acidic conditions, was developed. acs.org This alternative involves an aldol condensation that proceeds at room temperature without the need for a base, making it more suitable for scale-up due to its operational simplicity and milder conditions. acs.org Similarly, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid was optimized to achieve a high total yield of 93% over three steps by refining the reaction conditions for esterification, nucleophilic substitution, and hydrolysis. atlantis-press.comresearchgate.net
The selection of catalysts, solvents, and purification methods is also critical. For example, catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation has been explored as a simple, efficient, and environmentally friendly method. researchgate.net Such green chemistry approaches are increasingly important for industrial processes.
When scaling up, several challenges may arise, including heat transfer, mass transfer limitations, and managing the handling of potentially hazardous reagents. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential. A decagram-scale synthesis of a fluorinated amino acid derivative was successfully demonstrated with an excellent yield of 95% by carefully controlling the reaction conditions. beilstein-journals.org This highlights the feasibility of scaling up complex syntheses when processes are well-optimized.
The table below outlines key considerations for the process optimization and scale-up of syntheses related to this compound.
Table 2: Process Optimization and Scale-Up Parameters
| Parameter | Consideration | Example/Rationale | Reference |
|---|---|---|---|
| Reaction Conditions | Temperature, Pressure, Reaction Time | Shifting from strongly acidic conditions to room temperature reactions to improve safety and operational simplicity for scale-up. | acs.org |
| Reagents & Catalysts | Cost, Availability, Safety, Efficiency | Utilizing a catalyst-free system in water to create a more environmentally friendly and cost-effective process. | researchgate.net |
| Solvent Selection | Environmental Impact, Recovery, Reactivity | Using water as a solvent under microwave irradiation to simplify the process and reduce organic waste. | researchgate.net |
| Work-up & Purification | Simplicity, Efficiency, Scalability | Developing a process with simple post-treatment steps to make it more suitable for industrial production. | researchgate.net |
| Yield & Purity | Maximizing product output and quality | Optimization of a three-step synthesis to achieve a total yield of 93% with high product purity. | atlantis-press.comresearchgate.net |
| Operational Simplicity | Minimizing complex or hazardous steps | Choosing a synthetic route that avoids strongly acidic conditions, which are less desirable for large-scale operations. | acs.org |
Chemical Reactivity and Transformation Mechanisms of 2 Boc Amino 6 Chloro Nicotinic Acid
Intrinsic Reactivity Profile of the Nicotinic Acid Core
The nicotinic acid scaffold, a pyridine-3-carboxylic acid, is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). However, the reactivity of the nicotinic acid core in 2-Boc-amino-6-chloro-nicotinic acid is significantly modulated by the substituents at the C2 and C6 positions.
Impact of the Chlorine Substituent on Chemical Transformations
The chlorine atom at the C6 position is a key reactive handle on the molecule, enabling a variety of chemical transformations. Its presence significantly activates this position for nucleophilic substitution and facilitates participation in transition metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the nitrogen atom and the carboxylic acid group, makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com In this two-step process, a nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the chloride ion restores the aromaticity of the ring, resulting in the substituted product. libretexts.org
The rate and success of the SNAr reaction are influenced by the nature of the nucleophile and the reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom at the C6 position. youtube.com The presence of electron-withdrawing groups on the ring, such as the nitrogen atom in the pyridine core, stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at C6
| Nucleophile | Product |
| Ammonia | 2-Boc-amino-6-amino-nicotinic acid |
| Methoxide | 2-Boc-amino-6-methoxy-nicotinic acid |
| Thiophenol | 2-Boc-amino-6-(phenylthio)-nicotinic acid |
This table is illustrative and based on general principles of SNAr reactions on similar substrates.
The chlorine atom at the C6 position serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-nicotinic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or vinyl substituents at the C6 position. A photoassisted Suzuki-Miyaura cross-coupling reaction of α-chloroacetates with arylboronic acids has been reported, suggesting the potential for mild reaction conditions. nih.gov
Heck Coupling: The Heck reaction couples the chloro-nicotinic acid with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted alkene at the C6 position.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the chloro-nicotinic acid with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Table 2: Overview of Cross-Coupling Reactions at C6
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl/Vinyl) |
| Heck | Alkene | Pd catalyst, Base | C-C (Alkene) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C (Alkyne) |
This table provides a general overview of common cross-coupling reactions applicable to aryl chlorides.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position exhibits typical reactivity for this functional group. It can undergo esterification with alcohols under acidic conditions or be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the formation of amides, esters, and other carboxylic acid derivatives. The acidity of the carboxylic acid can also be utilized in acid-base reactions.
General Chemical Transformations and Reaction Scope
The combination of the reactive sites on this compound allows for a broad range of chemical transformations. a2bchem.com The chlorine at C6 can be substituted or coupled first, followed by modification of the carboxylic acid, or vice versa. The Boc protecting group can be removed under acidic conditions to liberate the free amine at the C2 position, which can then undergo further functionalization, such as acylation or alkylation. This versatility makes the compound a valuable intermediate in the synthesis of complex heterocyclic molecules, including those with pharmaceutical or agrochemical applications. a2bchem.com
Mechanistic Studies of Key Reactions Involving this compound
The chemical behavior of this compound is characterized by the interplay of its three key functional groups: the chloro substituent at the 6-position, the Boc-protected amino group at the 2-position, and the carboxylic acid at the 3-position. These groups collectively influence the molecule's reactivity in various transformations, particularly in palladium-catalyzed cross-coupling reactions. Mechanistic studies on closely related systems provide significant insights into the likely pathways governing the reactions of this compound.
One of the most important reactions of this compound is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. The generally accepted mechanism for this reaction involves a catalytic cycle with a palladium(0) species. nih.gov This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.
The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, the C-Cl bond of the pyridine ring, to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step in the catalytic cycle. nih.gov The presence of the electron-withdrawing carboxylic acid and the nitrogen atom in the pyridine ring can influence the electron density at the carbon-chlorine bond, affecting the rate of this step.
Following oxidative addition, transmetalation occurs. In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process typically requires the activation of the boronic acid with a base. youtube.com
The final step of the catalytic cycle is reductive elimination , where the two organic ligands on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the cycle. youtube.com
The regioselectivity of reactions on substituted pyridines is a critical aspect. In di-substituted pyridines, the position of substitution can be directed by the electronic and steric properties of the existing substituents. For 2,6-disubstituted pyridines, the electronic nature of the substituents can lead to preferential reaction at one position over the other. nih.gov The Boc-protecting group on the amino function at the 2-position is known to be sterically bulky and can influence the regioselectivity of reactions. msu.edu In the case of this compound, the chlorine at the 6-position is the primary site for cross-coupling reactions like the Suzuki-Miyaura coupling.
The stability of the Boc-protecting group is another important consideration. The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions often employed in Suzuki-Miyaura coupling reactions. researchgate.net However, it is sensitive to acidic conditions and can be removed with acids like trifluoroacetic acid. This allows for the selective deprotection of the amino group after the desired C-C bond formation has been achieved. datapdf.com
Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as Buchwald-Hartwig amination are also relevant. The mechanism of these C-N cross-coupling reactions also proceeds through a similar catalytic cycle of oxidative addition, transmetalation (or a related step involving the amine), and reductive elimination. rsc.orgacs.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial for the efficiency of these reactions, as they can influence both the rate and selectivity. datapdf.com
Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Coupling of this compound
| Mechanistic Step | Description | Key Influencing Factors |
| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) complex. | Electronic properties of the pyridine ring, steric hindrance, nature of the palladium ligand. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. | Nature of the base, the organoboron species, and the solvent. |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. | Steric and electronic properties of the coupling partners and the palladium ligands. |
Derivatization Strategies and Functionalization of 2 Boc Amino 6 Chloro Nicotinic Acid
Esterification and Amidation Reactions for Carboxylic Acid Functionalization
The carboxylic acid group is a primary site for modification in 2-Boc-amino-6-chloro-nicotinic acid. Standard esterification and amidation reactions can be employed to introduce a variety of functional groups.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. researchgate.net For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with an alcohol. researchgate.net Another mild and efficient method is the use of mixed carboxylic-carbonic anhydrides. researchgate.net For instance, reacting the acid with a chloroformate in the presence of a base like triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can yield the corresponding ester in high yields. researchgate.net The tert-butyl ester of 6-aminonicotinic acid has been prepared from 6-chloronicotinic acid, highlighting a relevant transformation. researchgate.net
Amidation: The synthesis of amides from the carboxylic acid function is typically carried out using peptide coupling reagents. Reagents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for this transformation. researchgate.net These reactions generally proceed by activating the carboxylic acid, followed by nucleophilic attack of an amine.
Transformations Involving the Boc-amino Group
The tert-butyloxycarbonyl (Boc) protecting group on the amino moiety is crucial for controlling the reactivity of the molecule. Its removal and the subsequent functionalization of the resulting free amine are key steps in many synthetic routes.
Deprotection Methodologies
The Boc group is known for its sensitivity to acidic conditions, allowing for its selective removal. acsgcipr.org Strong acids, both organic and inorganic, are commonly used for this purpose. Trifluoroacetic acid (TFA) is a traditional reagent for Boc deprotection. nih.gov However, due to its harsh nature, alternative methods have been developed. acsgcipr.org Milder acidic conditions, such as using p-toluenesulfonic acid (pTSA), have been shown to be effective and more environmentally friendly. mdpi.com Another approach involves the use of oxalyl chloride in methanol, which provides a mild and selective deprotection method. nih.gov It is important to consider that the generation of a t-butyl cation intermediate during acidic deprotection can lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org
Further Functionalization of the Amino Moiety
Once the Boc group is removed to yield 2-amino-6-chloro-nicotinic acid, the free amino group becomes available for a variety of functionalization reactions. N-alkylation can be achieved using alkyl halides. For instance, N-substituted amino acids can be synthesized from unprotected amino acids using an NHC-Ir(III) catalyst. nih.gov The amino group can also undergo acylation, sulfonylation, and other reactions to introduce diverse functionalities, expanding the molecular complexity.
Halogen Exchange and Modification at the C6 Position
The chlorine atom at the C6 position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, providing another avenue for derivatization.
The reactivity of halopyridines towards nucleophiles is well-established, with the 2- and 4-positions being particularly activated for nucleophilic attack. uoanbar.edu.iqabertay.ac.uk The chlorine at the C6 position of this compound can be displaced by various nucleophiles. Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace the chlorine with other halogens like iodine by reacting with sodium iodide in a suitable solvent. youtube.com Swarts reaction conditions, employing metal fluorides like silver fluoride (B91410), can be used to introduce fluorine. youtube.com
Beyond halogen exchange, the chlorine atom can be substituted with other nucleophiles such as amines, alkoxides, and thiols. These reactions are often catalyzed by transition metals, such as palladium or copper, in cross-coupling reactions like the Buchwald-Hartwig amination or the Ullmann condensation. This allows for the introduction of a wide array of substituents at the C6 position, significantly increasing the structural diversity of the resulting molecules.
Regioselective Functionalization Approaches
The presence of multiple reactive sites on this compound necessitates regioselective functionalization strategies to achieve desired synthetic outcomes. The inherent differences in the reactivity of the functional groups can be exploited. For instance, the carboxylic acid can be selectively functionalized in the presence of the Boc-protected amine and the chloro-substituent under appropriate conditions.
Base-controlled regioselective metalation has been demonstrated as a powerful tool for the functionalization of chloro-substituted quinolines, a related heterocyclic system. nih.gov By carefully choosing the metal amide base (e.g., lithium diisopropylamide vs. lithium-magnesium or lithium-zinc amides), deprotonation and subsequent reaction with electrophiles can be directed to specific positions on the ring. nih.gov Similar strategies could potentially be applied to this compound to achieve regioselective C-H functionalization, further expanding its synthetic utility.
Incorporation into Complex Molecular Architectures
The versatile functional handles on this compound make it an ideal building block for the synthesis of more complex molecular architectures. Its derivatives can be incorporated into larger molecules with potential applications in medicinal chemistry and materials science. For example, pyridine derivatives are known to be part of various pharmaceutical drugs. nih.gov
The ability to sequentially or orthogonally functionalize the carboxylic acid, the amino group, and the C6 position allows for the construction of intricate scaffolds. For instance, the carboxylic acid can be used as an anchor point to a solid support for combinatorial library synthesis. The subsequent deprotection and functionalization of the amino group, followed by modification at the C6 position, can lead to a diverse range of compounds. This step-wise approach enables the systematic exploration of the chemical space around the 2-aminonicotinic acid core.
Advanced Applications and Research Frontiers of 2 Boc Amino 6 Chloro Nicotinic Acid
Role as a Key Intermediate in Medicinal Chemistry
The structural attributes of 2-Boc-amino-6-chloro-nicotinic acid make it an invaluable asset in medicinal chemistry, where it serves as a foundational component for creating new therapeutic agents. The presence of multiple reactive sites on the molecule allows for diverse chemical modifications, paving the way for the synthesis of novel drugs.
In the quest for new medicines, this compound stands out as a key starting material. The tert-Butoxycarbonyl (Boc) protecting group on the amino function is crucial in multi-step synthetic sequences, a common practice in drug discovery. This allows chemists to selectively perform reactions on other parts of the molecule without affecting the amino group. The chlorine atom at the 6-position and the carboxylic acid at the 3-position of the pyridine (B92270) ring are reactive handles that can be readily modified to build molecular complexity and to explore structure-activity relationships (SAR). Related chlorinated nicotinic acids are recognized for their utility as intermediates in the synthesis of diverse bioactive molecules for the pharmaceutical industry. chemimpex.com For instance, 2-chloronicotinic acid is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). actylis.com
The utility of this compound is demonstrated in its application for synthesizing molecules with proven biological activity. A notable example is in the development of novel fungicides. Research has shown that N-(thiophen-2-yl) nicotinamide (B372718) derivatives, synthesized from substituted nicotinic acids, exhibit potent fungicidal properties. mdpi.com In these studies, the presence of a chlorine atom at the 6-position of the nicotinic acid core was found to be advantageous for enhancing the biological activity of the final compounds against cucumber downy mildew. mdpi.com
The general synthetic approach involves converting the nicotinic acid into a more reactive acyl chloride, which is then reacted with a substituted amine to form the desired amide. The Boc-protected amino group in the starting material would allow for further modifications at that position after the amide bond formation, adding another layer of molecular diversity.
Table 1: Examples of Bioactive Molecules Derived from Related Pyridine Scaffolds
| Precursor Scaffold | Resulting Bioactive Molecule Class | Target/Activity |
|---|---|---|
| 2-Chloro-3-nitropyridine | Nitropyridylpiperazine derivatives | Urease inhibitors mdpi.com |
| 2-Chloro-5-methyl-3-nitropyridine | Substituted nitropyridines | Janus kinase 2 (JAK2) inhibitors mdpi.com |
| 2-Amino-3,5-dinitropyridine | Ruthenium-arene complex | Anticancer (MCF7, HeLa cell lines) mdpi.com |
This table illustrates the potential of functionalized pyridines as precursors to a range of bioactive compounds.
While specific binding studies for this compound itself are not extensively documented in public literature, a conceptual framework for its interaction with biological targets can be inferred from its structural components and the known interactions of related molecules. Nicotinic acid itself is known to interact with a specific G-protein coupled receptor, which has spurred the development of new drugs targeting this receptor. nih.gov
The key structural features of this compound that would contribute to binding with a biological target, such as an enzyme or receptor, include:
Pyridine Ring: The aromatic nature of the pyridine ring can lead to π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor. It can also form ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine.
Amino Group (after deprotection): Once the Boc group is removed, the resulting primary amine can act as a hydrogen bond donor, forming crucial interactions to anchor the molecule within a binding site.
Chlorine Atom: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It also adds to the lipophilicity of the molecule, which can enhance hydrophobic interactions.
These potential interactions make derivatives of this compound promising candidates for targeting a variety of biological macromolecules.
Utility in Heterocyclic Synthesis
Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals, agrochemicals, and materials. msesupplies.comsigmaaldrich.com this compound is a prime example of a heterocyclic building block that provides a ready-made scaffold for the construction of more elaborate chemical structures.
The title compound is an exemplary building block for synthesizing a diverse range of nitrogen-containing heterocycles. msesupplies.com Its pyridine ring is a fundamental heterocyclic motif, and the attached functional groups offer multiple avenues for synthetic transformations. Chemists can leverage the reactivity of the carboxylic acid for amide bond formation or other conversions, while the chlorine atom can be displaced through nucleophilic aromatic substitution reactions. This allows for the attachment of various other cyclic or acyclic fragments to the pyridine core. The protected amino group provides a site for future functionalization, enabling the generation of a library of related compounds for screening purposes.
Beyond simple modifications, this compound can be instrumental in the construction of entirely new ring systems. The functional handles on the molecule allow for intramolecular reactions to form fused or bridged bicyclic systems, or for intermolecular reactions that join different heterocyclic rings together. For instance, the synthesis of N-(thiophen-2-yl) nicotinamides represents the coupling of two different heterocyclic systems, a pyridine and a thiophene (B33073). mdpi.com Furthermore, synthetic strategies starting from substituted pyridines have been developed to create novel and complex scaffolds like 2-azabicyclo[2.1.1]hexanes (2-aza-BCHs), which are considered valuable motifs in medicinal chemistry. rsc.org The versatility of the functional groups on this compound makes it a suitable starting point for similar synthetic explorations aimed at discovering novel ring systems with unique three-dimensional shapes and biological activities.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 6-Chloronicotinic acid |
| 2-Chloronicotinic acid |
| N-(thiophen-2-yl) nicotinamide |
| 2-Chloro-3-nitropyridine |
| Nitropyridylpiperazine |
| 2-Chloro-5-methyl-3-nitropyridine |
| 2-Amino-3,5-dinitropyridine |
| 2-azabicyclo[2.1.1]hexane |
| Thiophene |
Contribution to Materials Science and Advanced Materials Synthesis
The application of this compound in materials science is an emerging area of research with potential yet to be fully explored. Its contributions are primarily theoretical at this stage, based on the functionalities of its constituent parts. The pyridine ring, a key component of the molecule, is a well-established building block in the synthesis of conductive polymers and functional materials. The presence of amino and carboxylic acid groups allows for polymerization and incorporation into larger macromolecular structures.
One potential area of application is in the development of functional polymers. The Boc-protected amino group can be deprotected to allow for polymerization reactions, such as the formation of polyamides. The chlorine atom at the 6-position offers a site for further functionalization through cross-coupling reactions, enabling the introduction of various organic moieties that can tune the material's electronic and physical properties.
A recent study highlighted the use of nicotinic acid in the fabrication of composite aerogels. Specifically, nanorod metal-organic frameworks made from nicotinic acid were incorporated into a cellulose (B213188) nanofiber matrix to create a composite wound dressing. acs.org While this study does not use this compound directly, it demonstrates the potential of nicotinic acid derivatives to be integrated into biomaterials. The functional groups on the title compound could be exploited to create covalent linkages within such composite materials, potentially enhancing their mechanical strength and stability.
The field of organic electronics could also benefit from derivatives of this compound. The pyridine core is a known component in organic light-emitting diodes (OLEDs) and other electronic devices. By strategically modifying the nicotinic acid backbone, it may be possible to synthesize novel materials with tailored photophysical properties. The Boc-protecting group would play a crucial role in the synthetic strategy, allowing for the selective introduction of different functional groups.
Potential in Dye Chemistry and Pigment Synthesis
The structural features of this compound suggest its potential as an intermediate in the synthesis of specialized dyes and pigments. The core structure, an aminopyridine derivative, is a known precursor for various classes of dyes, particularly azo dyes. nih.govresearchgate.net Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are widely used in the textile, printing, and food industries. unb.ca
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. unb.ca After deprotection of the Boc group, the amino group at the 2-position of the nicotinic acid ring can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds, such as phenols or anilines, to generate a wide range of colored compounds. The chlorine atom at the 6-position and the carboxylic acid at the 3-position can further influence the final color and properties of the dye, such as its solubility and fastness.
Research has shown that heterocyclic compounds are often incorporated into dye structures to enhance their properties. For example, azo dyes containing thiophene and thiazole (B1198619) moieties have been synthesized and shown to possess desirable characteristics. nih.gov The pyridine ring of this compound could serve as such a heterocyclic component, potentially leading to dyes with novel shades and improved performance.
While direct synthesis of dyes from this compound is not yet a mainstream application, the foundational chemistry of its deprotected form is well-established in dye synthesis. For instance, various azo dyes have been synthesized from different aromatic amines and coupling components, demonstrating the versatility of this chemical reaction. researchgate.net
Table 2: Key Functional Groups and Their Potential Role in Dye Synthesis
| Functional Group | Position | Potential Role in Dye Synthesis |
| Amino (after deprotection) | 2 | Can be diazotized to form a diazonium salt for azo coupling. |
| Carboxylic Acid | 3 | Can influence solubility and act as a site for further modification. |
| Chlorine | 6 | Can modulate the electronic properties and color of the dye. |
| Pyridine Ring | - | Serves as the core heterocyclic scaffold. |
Role in Peptide Synthesis
The most direct and well-established application of this compound is in the field of peptide synthesis. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). rsc.orgrsc.org This protecting group is stable under the conditions required for peptide bond formation but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of the next amino acid in the sequence.
This compound is classified as a non-natural or unnatural amino acid. The incorporation of such non-natural amino acids into peptides is a powerful strategy in drug discovery and protein engineering. sigmaaldrich.comnih.govsigmaaldrich.com It allows for the creation of peptidomimetics with improved properties, such as:
Enhanced Stability: The introduction of unnatural amino acids can make peptides more resistant to enzymatic degradation in the body, leading to a longer half-life.
Increased Potency: The unique side chains of non-natural amino acids can lead to stronger and more specific interactions with their biological targets.
Improved Pharmacokinetic Properties: Modifications can enhance oral bioavailability and tissue distribution.
Conformational Constraints: The incorporation of rigid or conformationally restricted amino acids can help to lock the peptide into a bioactive conformation. nih.gov
The 6-chloro-nicotinic acid moiety of this compound introduces a unique structural element into a peptide chain. The pyridine ring can participate in different types of non-covalent interactions compared to the side chains of natural amino acids, potentially leading to novel binding modes with target proteins. The chlorine atom provides a site for further chemical modification, allowing for the attachment of labels, cross-linkers, or other functional groups after the peptide has been synthesized.
The general process for incorporating this compound into a peptide using SPPS would involve the following steps:
Attachment of the first Boc-protected amino acid to a solid support resin.
Deprotection of the Boc group with TFA to expose the free amino group.
Coupling of this compound to the growing peptide chain using a suitable coupling reagent.
Repetition of the deprotection and coupling steps with other amino acids until the desired peptide sequence is assembled.
Cleavage of the completed peptide from the solid support and removal of any side-chain protecting groups.
While specific examples of peptides containing this compound are not widely reported in the general scientific literature, its availability from commercial suppliers indicates its use in specialized research and drug discovery programs.
Computational Chemistry and Theoretical Studies on 2 Boc Amino 6 Chloro Nicotinic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can elucidate the distribution of electrons, identify reactive sites, and predict a range of molecular properties.
For 2-Boc-amino-6-chloro-nicotinic acid, the electronic structure is governed by the interplay of its constituent functional groups. The pyridine (B92270) ring acts as the core scaffold. The chlorine atom at the 6-position is an electron-withdrawing group, which tends to decrease the electron density of the pyridine ring. Conversely, the amino group at the 2-position, protected by the bulky tert-butoxycarbonyl (Boc) group, is generally considered an electron-donating group. The carboxylic acid at the 3-position is also electron-withdrawing.
This complex interplay of electronic effects dictates the molecule's reactivity. The molecular electrostatic potential (MEP) map would likely show regions of negative potential around the oxygen atoms of the carboxylic acid and Boc group, as well as the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In a study on nitrofurantoin–3-aminobenzoic acid cocrystals, a smaller HOMO-LUMO gap was correlated with higher chemical reactivity. rsc.org
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). DFT calculations on similar heterocyclic compounds have been used to successfully predict these properties. rsc.org
Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar organic molecules, as direct computational data for the target compound is not readily available in the literature.)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. Localized mainly on the Boc-amino group and pyridine ring. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. Localized primarily on the pyridine ring and carboxylic acid. |
| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | ~ 3-5 Debye | Indicates a polar molecule, which will influence its solubility and intermolecular interactions. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is an effective tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions are of synthetic interest.
One of the most common transformations for this type of molecule is the deprotection of the Boc group. This is typically achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. total-synthesis.comcommonorganicchemistry.com Quantum chemical calculations can model this entire pathway, identifying the geometry of the transition state for the bond cleavage step and calculating the associated energy barrier. This information is crucial for optimizing reaction conditions.
Another key reaction is the nucleophilic aromatic substitution of the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this type of reaction. Theoretical studies can be used to compare the activation energies for substitution with different nucleophiles, thereby predicting the feasibility and outcome of various synthetic transformations.
Furthermore, computational modeling can explore the reactivity of the carboxylic acid group, for instance, in amide bond formation. Such studies can help in understanding the steric hindrance posed by the adjacent Boc-amino group and in designing appropriate coupling strategies. A patent for the Boc protection of aminopyridines suggests that the reaction can be challenging, indicating the utility of computational studies to overcome synthetic hurdles. google.com
Molecular Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is particularly important for a flexible molecule like this compound.
A key area of interest for MD simulations would be the conformational landscape of the molecule. The Boc group has multiple rotatable bonds, and its orientation relative to the pyridine ring can significantly impact the molecule's shape and its ability to interact with other molecules. Similarly, the orientation of the carboxylic acid group is also of interest. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. Studies on other protected dipeptides have shown the power of conformational analysis in understanding their structure. nih.gov
MD simulations are also invaluable for studying the interactions of this compound with its environment. For instance, simulations in a water box can provide detailed information about its solvation, including the formation of hydrogen bonds between the solute and solvent molecules. This is crucial for understanding its solubility and transport properties. In a broader context, MD simulations have been used to study the interaction of similar molecules with biological targets. For example, simulations of 2-amino-6-arylsulphonylbenzonitriles with HIV reverse transcriptase have elucidated their binding modes and energies. nih.gov Such an approach could be applied to this compound to explore its potential interactions with a target protein.
Structure-Activity Relationship (SAR) Insights from Computational Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. chemrevlett.com While a full QSAR study requires a dataset of multiple compounds, we can use the principles of SAR to hypothesize how the structural features of this compound might contribute to a potential biological activity.
The key structural features of this molecule that would be considered in a SAR study are:
The 2-Boc-amino Group: This is a large, sterically demanding, and relatively lipophilic group. The Boc group itself can have a significant impact on the molecule's ability to fit into a binding pocket. Its removal to reveal the free amine would drastically alter the steric and electronic properties, likely leading to a different binding mode.
The 3-Carboxylic Acid Group: This is a polar, acidic group capable of forming strong hydrogen bonds and ionic interactions. It is often a key pharmacophoric feature for interacting with biological targets.
Computational methods can quantify these features through the calculation of various descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. These descriptors can then be used to build a QSAR model. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to create a 3D map of the favorable and unfavorable regions for these properties around the molecule in relation to its activity. Such models have been successfully applied to other pyridine derivatives. nih.gov
Table 2: Hypothetical Structure-Activity Relationship Insights for this compound
| Structural Feature | Property/Descriptor | Potential Influence on Biological Activity |
| 6-Chloro Group | Lipophilicity (LogP), Electronic (σ) | May enhance membrane permeability and hydrophobic interactions within a binding site. The electron-withdrawing nature could modulate the pKa of the pyridine nitrogen. |
| 2-Boc-amino Group | Steric Bulk, Lipophilicity | The large size could either be beneficial for filling a large pocket or detrimental due to steric clashes. It significantly increases lipophilicity compared to the free amine. |
| 3-Carboxylic Acid | Acidity (pKa), H-bonding | Likely to act as a key hydrogen bond donor/acceptor or to form salt bridges with basic residues in a target protein. |
| Pyridine Nitrogen | Basicity (pKa), H-bonding | Can act as a hydrogen bond acceptor. Its basicity is modulated by the substituents. |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Selective Synthetic Routes
While current methods for the synthesis of 2-Boc-amino-6-chloro-nicotinic acid are effective, the future demands more sustainable, cost-effective, and efficient strategies. The development of such routes is paramount for its broader application in both academic research and industrial-scale production.
Future research is likely to focus on several key areas. One promising avenue is the exploration of enzymatic and biocatalytic methods . acs.orgfrontiersin.org The use of enzymes, such as nitrilases, has already shown potential for the greener synthesis of nicotinic acid derivatives. acs.orgfrontiersin.org Future work could involve engineering enzymes that can regioselectively introduce amino and chloro groups onto the pyridine (B92270) ring, followed by a mild enzymatic Boc-protection step. This approach would offer significant advantages in terms of reduced waste, milder reaction conditions, and higher selectivity compared to traditional chemical methods.
Another area of intense research will be the development of novel catalytic systems . This includes the design of catalysts that can facilitate the direct and selective chlorination and amination of pyridine precursors in a one-pot synthesis, thereby streamlining the production process. For instance, advancements in C-H activation and functionalization could pave the way for more direct routes to substituted nicotinic acids, bypassing multiple pre-functionalization steps. acs.org
Furthermore, the principles of green chemistry will continue to drive innovation in the synthesis of this compound. This includes the use of environmentally benign solvents, the development of catalyst-free reaction conditions, and the design of processes with higher atom economy. nih.gov For example, a patented method for preparing 6-chloronicotinic acid avoids the use of heavily polluting reagents like potassium permanganate (B83412) by employing oxygen as the oxidant. rsc.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme engineering for specific transformations |
| Novel Catalysis | Increased efficiency, one-pot processes | C-H activation, selective functionalization catalysts |
| Green Chemistry | Environmental friendliness, sustainability | Use of green solvents, catalyst-free reactions |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is largely dictated by its three functional groups. Future research will undoubtedly delve deeper into unlocking new reactivity patterns and leveraging them in novel catalytic transformations.
A major focus will be on the selective functionalization of the pyridine ring. The chlorine atom at the 6-position is a prime site for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While these are established methods, future work will likely explore more challenging and novel coupling partners, leading to the creation of diverse molecular scaffolds. The development of photoredox catalysis could also open new avenues for the functionalization of the pyridine ring under mild conditions. nih.gov
The interplay between the Boc-protected amine and the carboxylic acid group also presents opportunities for intramolecular reactions and cyclizations . By carefully tuning reaction conditions, it may be possible to construct novel heterocyclic systems fused to the pyridine ring. This could lead to the discovery of new pharmacophores with unique biological activities.
Furthermore, the development of catalytic methods for the selective deprotection of the Boc group in the presence of other sensitive functionalities will be crucial. While acidic conditions are typically used, milder and more selective methods, potentially using enzymatic or metal-based catalysts, would enhance the compound's utility in multi-step syntheses. rsc.org
Expansion into Untapped Application Areas
While this compound is a known precursor for kinase inhibitors and other pharmaceutically active compounds, its potential extends far beyond these established applications. acs.orgnih.gov
One exciting and largely untapped area is materials science . The rigid pyridine core and the potential for extensive functionalization make it an attractive building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and functional dyes. For instance, its derivatives could be incorporated into polymers to modulate their electronic or photophysical properties. The ability to form coordination complexes also suggests potential applications in catalysis and sensing.
Another emerging application is in the development of new agrochemicals . Pyridine-based compounds are already used as herbicides and insecticides, and the unique substitution pattern of this compound could be leveraged to design new crop protection agents with improved efficacy and environmental profiles. mdpi.com
The field of chemical biology also presents new opportunities. The compound could be used as a scaffold for the development of chemical probes to study biological processes or as a starting point for the design of new classes of enzyme inhibitors beyond kinases. Its derivatives could also be explored for their potential as antibacterial or antiviral agents. nih.gov
| Application Area | Potential Use | Key Advantages of the Scaffold |
| Materials Science | Polymers, MOFs, Dyes | Rigid core, functionalization potential |
| Agrochemicals | Herbicides, Insecticides | Novel substitution patterns |
| Chemical Biology | Chemical probes, Enzyme inhibitors | Versatile scaffold for derivatization |
Integration with High-Throughput Screening and Automation Technologies
The future of chemical synthesis and drug discovery is increasingly intertwined with automation and high-throughput screening (HTS). wikipedia.org Integrating these technologies into the research and application of this compound will be critical for accelerating progress.
Automated synthesis platforms can be employed to rapidly generate libraries of derivatives of this compound. acs.orgresearchgate.net By systematically varying the substituents at the 6-position through automated cross-coupling reactions, vast chemical spaces can be explored in a fraction of the time required by traditional methods. This will be particularly valuable for identifying new drug candidates and optimizing their properties. nih.gov
These compound libraries can then be subjected to high-throughput screening to identify molecules with desired biological activities. nih.gov This could involve screening for inhibition of specific enzymes, activity against various cancer cell lines, or other phenotypic assays. The data generated from HTS can then be used to inform the design of the next generation of compounds, creating a closed-loop discovery process.
Furthermore, the integration of machine learning and artificial intelligence with these automated platforms can help to predict the properties of virtual compounds and prioritize synthetic targets. This data-driven approach has the potential to significantly streamline the discovery pipeline and reduce the time and cost associated with bringing new drugs and materials to market. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the Boc-protected amino group into 2-amino-6-chloro-nicotinic acid?
- Methodological Answer : The Boc group can be introduced via coupling reactions using reagents like HOBT (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (dimethylformamide) at 25°C for 16 hours. Triethylamine is added to maintain basic conditions, and ammonium chloride is used to quench the reaction. This method yields ~81% efficiency when applied to structurally similar amino-chloronicotinic acid derivatives . For Boc protection, Boc-anhydride (di-tert-butyl dicarbonate) is typically employed under anhydrous conditions with a catalytic base like DMAP (4-dimethylaminopyridine) .
Q. Which analytical techniques are recommended for verifying the purity and structure of 2-Boc-amino-6-chloro-nicotinic acid?
- Methodological Answer : Thin-layer chromatography (TLC) on silica gel plates with a solvent system of butyl alcohol/water/acetic acid (60:25:15) can identify impurities. Gas chromatography (GC) with flame ionization detection or mass spectrometry is used for quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group’s presence and regioselectivity at the 2-amino position .
Q. How should reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound?
- Methodological Answer : Key parameters include:
- Temperature : Maintaining 25°C during coupling to prevent epimerization.
- Solvent : Using DMF for its polar aprotic properties, which enhance reagent solubility.
- Stoichiometry : A 1.2:1 molar ratio of EDCI to substrate ensures complete activation of the carboxylic acid group.
Monitor reaction progress via TLC at 30-minute intervals .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Boc protection in 2-amino-6-chloro-nicotinic acid under varying solvent conditions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize the transition state during Boc-anhydride activation, favoring protection at the 2-amino group due to reduced steric hindrance compared to the 6-chloro position. Computational studies (DFT calculations) can model charge distribution and steric effects to predict selectivity. Experimental validation involves synthesizing analogs with substituents at positions 4 or 5 and comparing protection efficiencies .
Q. How can data contradictions in reported yields for similar Boc-protected nicotinic acid derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Impurity profiles : Side reactions (e.g., over-alkylation) may occur if excess Boc-anhydride is used. Quantify byproducts via HPLC-MS.
- Reagent quality : Moisture in DMF or EDCI can reduce coupling efficiency. Use Karl Fischer titration to verify solvent dryness.
Cross-validate yields using standardized protocols from USP monographs for related chloronicotinic acids .
Q. What strategies mitigate acid-induced deprotection of the Boc group during downstream functionalization of this compound?
- Methodological Answer : To prevent premature deprotection:
- pH control : Avoid trifluoroacetic acid (TFA) in subsequent reactions; use milder acids like acetic acid.
- Temperature : Limit exposure to temperatures >40°C during workup.
- Alternative protecting groups : Compare with Fmoc (fluorenylmethyloxycarbonyl) for acid-sensitive applications.
Stability studies under varying pH (1–6) and temperature (4–60°C) can identify optimal conditions .
Data Analysis and Experimental Design
Q. How should researchers design stability studies for this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24–72 hours.
- Analysis : Monitor degradation products via UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) and compare retention times with known impurities.
- Kinetics : Calculate degradation rate constants (k) using first-order models and Arrhenius equations to predict shelf life .
Q. What computational tools are effective for predicting the solubility and reactivity of this compound in non-aqueous solvents?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use software like GROMACS to model solvation in DMF or THF.
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nucleophilic amino groups).
Validate predictions experimentally via UV-Vis spectroscopy in solvent gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
